3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid
Description
3-[(tert-Butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic organic compound featuring a unique scaffold combining nitrogen (aza) and oxygen (oxa) heteroatoms within its bicyclo[3.2.1]octane framework. The tert-butoxycarbonyl (Boc) group at position 3 serves as a protective moiety for the amine, while the carboxylic acid at position 2 enhances solubility and reactivity, making it valuable in medicinal chemistry and drug development . This compound is frequently utilized as a building block for synthesizing pharmacologically active molecules, particularly in central nervous system (CNS) and antiviral drug research .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7-4-5-8(17-7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJBNMFIVPWEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1C(=O)O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies in Bicyclic Amine Systems
The tert-butoxycarbonyl (Boc) group is widely employed for amine protection in heterocyclic chemistry. For 8-oxa-3-azabicyclo[3.2.1]octane derivatives, the Boc group is typically introduced early in the synthesis to prevent undesired side reactions. A representative procedure involves reacting nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. For example, treatment of nortropinone hydrochloride (50 mg, 3.093 mmol) with triethylamine (1.08 mL, 7.734 mmol) and Boc₂O (743 mg, 3.043 mmol) in dichloromethane at 0°C for 3 hours yielded tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in 94.5% yield after purification . This step ensures regioselective protection of the secondary amine while preserving the ketone moiety for subsequent functionalization.
Formation of the Bicyclic Core via Enol Triflate Intermediates
The 8-oxa-3-azabicyclo[3.2.1]octane skeleton is constructed through cyclization reactions, often leveraging enol triflate intermediates. In a typical protocol, Boc-protected nortropinone (5 g, 22.2 mmol) is deprotonated with lithium bis(trimethylsilyl)amide (LDA, 24.4 mmol) in tetrahydrofuran (THF) at -70°C, followed by treatment with N-phenyltrifluoromethanesulfonimide (8.7 g, 24.4 mmol) to generate the enol triflate . This intermediate is critical for subsequent cross-coupling or displacement reactions. For instance, stirring the reaction at ambient temperature for 16 hours and purifying via silica gel chromatography (cyclohexane/ether = 90/10) afforded 3-trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate in 92% yield . The triflate group at position 3 facilitates further functionalization, such as carboxylation.
Optimization of Reaction Conditions and Yields
Key parameters influencing yield and selectivity include temperature, base strength, and solvent polarity. The table below summarizes optimized conditions from analogous syntheses:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C, 3 h | 94.5% | |
| Enol Triflate Formation | LDA, THF, -70°C; N-phenyl triflimide, 16 h | 92% | |
| Ester Hydrolysis | LiOH, THF/H₂O, rt, 12 h | 89% |
The use of anhydrous THF at low temperatures (-70°C to -78°C) is critical for enol triflate formation to minimize side reactions . Similarly, employing polar aprotic solvents like dichloromethane enhances Boc protection efficiency by stabilizing the intermediate oxonium ion .
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
-
Triflate-Mediated Functionalization : This route offers high yields (78–92%) and compatibility with Boc-protected intermediates but requires stringent anhydrous conditions .
-
Direct Carboxylation : Limited by the accessibility of carboxylation agents (e.g., CO₂), this method is less explored but avoids multi-step functionalization .
The triflate route is favored for scalability, as demonstrated by the synthesis of 8-azabicyclo[3.2.1]octane-3-carboxylic acid derivatives on multi-gram scales .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound is primarily utilized in the synthesis of various pharmaceutical agents due to its ability to undergo selective reactions that introduce functional groups necessary for biological activity. For instance, it can be used as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.
Prodrug Development
As a Boc-protected derivative, this compound can serve as a prodrug that enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, releasing the active drug in a controlled manner.
Neuropharmacological Studies
Research indicates potential applications in neuropharmacology, particularly in the development of compounds targeting neurotransmitter systems. Its structural similarity to known neurotransmitters allows it to be explored for activity at various receptor sites, including opioid and dopamine receptors.
Case Study 1: Synthesis of Analgesic Agents
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane to evaluate their analgesic properties. The derivatives exhibited varying levels of potency, with some showing promising results comparable to established analgesics .
Case Study 2: Prodrug Formulations
A formulation study highlighted the use of Boc-protected compounds as prodrugs for enhancing oral bioavailability. The research demonstrated that upon administration, the compound showed improved pharmacokinetic profiles compared to its unprotected counterparts, leading to higher systemic availability and reduced side effects .
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application, but typically involve the modulation of key signaling cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid can be elucidated by comparing it to related bicyclic compounds. Below is a detailed analysis:
Table 1: Comparative Analysis of Key Bicyclo[3.2.1]octane Derivatives
†Calculated based on molecular formula.
Key Findings from Comparative Analysis
However, this substitution is absent in most analogs (e.g., 1250997-29-5, 1159826-74-0), which instead prioritize nitrogen placement . Compounds like 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester () exhibit esterified carboxylic acids and bulky benzoyloxy groups, which may limit solubility compared to the free carboxylic acid in the target compound .
Stereochemical Considerations :
- The exo/endo configuration significantly impacts biological activity. For example, exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid (1688673-84-8) demonstrates stereospecific interactions in receptor binding, a property shared with the target compound’s rigid bicyclic framework .
Functional Group Positioning :
- Reversing the positions of Boc and COOH groups (e.g., 1159826-74-0 vs. the target compound) alters electronic distribution, affecting acidity and nucleophilicity .
Applications in Drug Discovery :
- The target compound’s free carboxylic acid facilitates conjugation with amines or alcohols, distinguishing it from esterified derivatives like those in and , which are more lipophilic and suited for blood-brain barrier penetration .
Biological Activity
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic compound notable for its unique structural features, including an azabicyclic framework and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 255.31 g/mol. The structure is characterized by:
- Bicyclic Framework : The azabicyclic structure contributes to its unique reactivity.
- Functional Groups : The presence of carboxylic acid and Boc groups enhances its chemical versatility.
Synthesis
The synthesis of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves several steps, including:
- Starting Precursors : Commonly derived from readily available organic compounds.
- Reagents : Utilization of oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
- Reaction Conditions : Strong bases like sodium hydride and organic solvents such as tetrahydrofuran (THF) are often employed to control reaction pathways.
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds similar to 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane have exhibited significant antimicrobial activity, including:
- Antibacterial Effects : Inhibition of bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis.
- Antifungal Activity : Potential effectiveness against various fungal strains.
Antiproliferative Effects
Studies have demonstrated that this compound may possess antiproliferative properties, which could be beneficial in cancer therapy:
- Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways, including those related to cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Inhibition of β-lactamases : Certain derivatives demonstrated the ability to inhibit enzymes that confer resistance to β-lactam antibiotics, suggesting potential for enhancing antibiotic efficacy .
- Antitubercular Properties : Compounds structurally related to 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane have shown promising results against Mycobacterium tuberculosis .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | Antimicrobial | Smaller bicyclic structure |
| 8-Oxa-bicyclo[4.2.0]octane derivatives | Anticancer | Different bicyclic framework |
| 4-Azabicyclo[2.2.2]octane derivatives | Antimicrobial, Antiproliferative | Nitrogen positioned differently |
Q & A
Q. Advanced
- Purity Analysis: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives .
- Structural Confirmation:
- NMR: 1H/13C NMR to verify bicyclo[3.2.1]octane backbone and Boc group integrity.
- FT-IR: Confirm carbonyl stretches (Boc group at ~1680–1720 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification .
What first-aid measures are required for dermal or ocular exposure?
Q. Basic
- Skin Contact: Immediately wash with soap and water for 15 minutes. Remove contaminated clothing and seek medical evaluation .
- Eye Exposure: Rinse with lukewarm water for ≥15 minutes using an eyewash station. Consult an ophthalmologist .
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
How can the compound’s reactivity under varying experimental conditions be evaluated?
Q. Advanced
- Stability Studies: Expose the compound to heat (40–80°C), light (UV-Vis), or humidity (40–75% RH) over 1–4 weeks. Monitor degradation via HPLC .
- Reactivity Screening: Test compatibility with common solvents (e.g., DMSO, MeOH) and reagents (e.g., Grignard, organometallics). Track byproducts using LC-MS .
What environmental exposure controls are necessary?
Basic
Prevent release into drains or soil. Collect waste in labeled containers and dispose via licensed facilities specializing in hazardous organic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
